molecular formula C11H16N2O3S B1208702 8-Dehydroxythienamycin CAS No. 74806-75-0

8-Dehydroxythienamycin

Cat. No. B1208702
CAS RN: 74806-75-0
M. Wt: 256.32 g/mol
InChI Key: PSJNLRROOZKIHF-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NS-5 is a member of carbapenems.

Scientific Research Applications

Structural Basis and Antibiotic Activity

  • 8-Dehydroxythienamycin, a derivative of aminoglycoside antibiotics, possesses a unique structural feature crucial for its biological activity. This central structural component, similar to 2-deoxystreptamine in most aminoglycosides, plays a significant role in the broad antibacterial spectrum and efficacy of these antibiotics, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).

Potential in Treating Multidrug-Resistant Strains

  • In light of the increasing frequency of resistant bacterial strains, 8-Dehydroxythienamycin may be considered as a potential alternative in combating such pathogens. Research on fosfomycin has highlighted the need to reconsider the value of older antibiotics in treating multidrug-resistant bacteria, indicating a similar potential for 8-Dehydroxythienamycin derivatives (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).

Role in Latent Malaria Therapy

  • 8-Dehydroxythienamycin's structure is related to 8-aminoquinoline, a class that has been pivotal in latent malaria therapy. The compound's structural similarities to 8-aminoquinolines, known for their role in malaria treatment, suggest potential applications in similar therapeutic domains (Baird, 2019).

Biosynthesis and Post-Translational Modifications

  • The biosynthesis of compounds like 8-Dehydroxythienamycin involves complex post-translational modifications, as observed in the production of lantibiotics such as cinnamycin. These modifications are crucial for the interaction of such compounds with their biological targets, indicating a similar significance in the biosynthesis of 8-Dehydroxythienamycin (Ökesli, Cooper, Fogle, & van der Donk, 2011).

Antibacterial Activity

  • The structure of 8-Dehydroxythienamycin, similar to other bacteriocins, shows promise in broad-spectrum antibacterial activity. Research on bacteriocins from Bacillus spp. demonstrates the potential of such structures in inhibiting a range of bacteria, including clinically relevant pathogens, which could be extrapolated to the activities of 8-Dehydroxythienamycin (Bizani & Brandelli, 2002).

properties

CAS RN

74806-75-0

Product Name

8-Dehydroxythienamycin

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(5R,6R)-3-(2-aminoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H16N2O3S/c1-2-6-7-5-8(17-4-3-12)9(11(15)16)13(7)10(6)14/h6-7H,2-5,12H2,1H3,(H,15,16)/t6-,7-/m1/s1

InChI Key

PSJNLRROOZKIHF-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN

SMILES

CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN

Canonical SMILES

CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN

Other CAS RN

74806-75-0

synonyms

8-dehydroxythienamycin
8-deshydroxythienamycin
antibiotic NS-5
NS 5
NS-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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